molecular formula C14H25N3O B3876102 2-[(E)-1-(5-Isopropyl-2-methyl-2-cyclohexenyl)propylidene]-1-hydrazinecarboxamide

2-[(E)-1-(5-Isopropyl-2-methyl-2-cyclohexenyl)propylidene]-1-hydrazinecarboxamide

Cat. No.: B3876102
M. Wt: 251.37 g/mol
InChI Key: PHTQOJFYWWOMIB-DTQAZKPQSA-N
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Description

2-[(E)-1-(5-Isopropyl-2-methyl-2-cyclohexenyl)propylidene]-1-hydrazinecarboxamide is a complex organic compound with a unique structure that includes a hydrazinecarboxamide group and a cyclohexenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(5-Isopropyl-2-methyl-2-cyclohexenyl)propylidene]-1-hydrazinecarboxamide typically involves multiple steps. One common method includes the reaction of 5-isopropyl-2-methyl-2-cyclohexenone with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(5-Isopropyl-2-methyl-2-cyclohexenyl)propylidene]-1-hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazinecarboxamide derivatives.

    Substitution: Formation of substituted hydrazinecarboxamide compounds.

Scientific Research Applications

2-[(E)-1-(5-Isopropyl-2-methyl-2-cyclohexenyl)propylidene]-1-hydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(5-Isopropyl-2-methyl-2-cyclohexenyl)propylidene]-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-isopropylphenol: Known for its antimicrobial properties.

    Carvacrol: Exhibits strong antioxidant and antimicrobial activities.

    Isothymol: Used in flavoring and fragrance industries.

Uniqueness

2-[(E)-1-(5-Isopropyl-2-methyl-2-cyclohexenyl)propylidene]-1-hydrazinecarboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[(E)-1-(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)propylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-5-13(16-17-14(15)18)12-8-11(9(2)3)7-6-10(12)4/h6,9,11-12H,5,7-8H2,1-4H3,(H3,15,17,18)/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTQOJFYWWOMIB-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)N)C1CC(CC=C1C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)N)/C1CC(CC=C1C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(E)-1-(5-Isopropyl-2-methyl-2-cyclohexenyl)propylidene]-1-hydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-[(E)-1-(5-Isopropyl-2-methyl-2-cyclohexenyl)propylidene]-1-hydrazinecarboxamide
Reactant of Route 3
2-[(E)-1-(5-Isopropyl-2-methyl-2-cyclohexenyl)propylidene]-1-hydrazinecarboxamide
Reactant of Route 4
2-[(E)-1-(5-Isopropyl-2-methyl-2-cyclohexenyl)propylidene]-1-hydrazinecarboxamide
Reactant of Route 5
2-[(E)-1-(5-Isopropyl-2-methyl-2-cyclohexenyl)propylidene]-1-hydrazinecarboxamide
Reactant of Route 6
2-[(E)-1-(5-Isopropyl-2-methyl-2-cyclohexenyl)propylidene]-1-hydrazinecarboxamide

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